hydrogen arsorite;lead(2+)

Description

Historical Context of Lead Arsenates in Chemical Research and Application

The use of arsenic-based compounds as pesticides dates back centuries, with early records from China around 900 A.D. carleton.edu In the 19th century, inorganic pesticides like Paris Green (copper acetoarsenite) were used to control agricultural pests. carleton.eduvt.edu However, these early arsenicals were often highly toxic and could damage the plants they were meant to protect. vt.edu

Lead(II) hydrogen arsenate was first introduced in 1892 to combat the gypsy moth in Massachusetts. vt.eduaapse.org It quickly gained popularity as an insecticide because it was less soluble and less phytotoxic than Paris Green. wikipedia.orgvt.edu Its ability to adhere well to plant surfaces also made it a more persistent and effective pesticide. wikipedia.orgaapse.org For decades, lead arsenate was the most widely used arsenical insecticide, applied to apple orchards, other fruit trees, and various crops to control pests like the codling moth and potato beetle. wikipedia.orgaapse.orgwa.gov Its use was widespread across the United States, Australia, Canada, and Europe. wikipedia.orgbionity.com The application of lead arsenate peaked from the 1920s to the late 1950s. researchgate.net

The decline of lead arsenate's use began in the mid-20th century due to several factors. Pests began to develop resistance, requiring farmers to apply increasingly larger quantities of the pesticide. aapse.orgwa.gov Concurrently, concerns grew over the residue of lead and arsenic remaining on food products, even after washing. wikipedia.orgbionity.com The discovery of synthetic organic pesticides like DDT, which were perceived as more effective and safer at the time, led to a rapid decline in the use of lead arsenate. wa.govbionity.com In the United States, the use of lead arsenate on food crops was officially banned by the Environmental Protection Agency (EPA) in 1988. wikipedia.orgbionity.com

Table 1: Timeline of the Historical Use of Lead Arsenates

| Year | Event | Significance |

|---|---|---|

| 1892 | First used as an insecticide against the gypsy moth in Massachusetts. vt.eduaapse.org | Marked the beginning of its widespread agricultural application. |

| 1890s | Began to be used in apple orchards to combat the codling moth. aapse.org | Became a primary insecticide for a major agricultural industry. |

| 1910 | Dow Chemical Company began producing lead arsenate. sciencehistory.org | Signified its establishment as a commercially important pesticide. |

| 1919 | Research began to find substitutes for lead arsenate. wikipedia.orgbionity.com | Growing awareness of its potential for harmful residues. |

| 1947 | DDT was found to be a more effective alternative. wikipedia.orgwa.govbionity.com | Led to a significant decline in the use of lead arsenate. |

| 1988 | The U.S. EPA banned the use of lead arsenate on food crops. wikipedia.orgbionity.com | Officially ended its use in agriculture due to its toxicity and persistence. |

Scope and Significance of Contemporary Academic Inquiry into Hydrogen Arsorite;Lead(2+)

Current research on lead(II) hydrogen arsenate is primarily driven by the need to address the widespread soil contamination it has caused. beyondpesticides.orgcwu.edu A significant area of academic inquiry is the development of effective and affordable remediation strategies for former orchard lands and other contaminated sites. cwu.eduwa.gov

Researchers are investigating various in-situ remediation techniques, which aim to immobilize the lead and arsenic in the soil, reducing their bioavailability and the risk of exposure. epa.govnih.gov One approach involves the use of soil amendments. For example, adding phosphate-rich materials can promote the formation of highly stable lead phosphate (B84403) minerals, effectively locking the lead in a less harmful form. nih.govearthrepair.ca Similarly, iron-based amendments can bind with arsenic, reducing its mobility. frontiersin.org Other research is exploring the potential of biochar and the formation of plumbojarosite to stabilize lead in contaminated soils. nih.govepa.gov

The development of accurate and rapid methods for assessing contamination is another key research area. cuny.edu This includes the use of advanced analytical techniques like X-ray fluorescence (XRF) to screen for lead and arsenic in soils. cuny.edu Furthermore, studies are being conducted to better understand the potential for these legacy contaminants to enter the food chain, particularly in areas where former agricultural land is being converted to residential use. wa.govepa.gov The overarching goal of this contemporary research is to develop scientifically sound and cost-effective solutions to manage the environmental legacy of lead(II) hydrogen arsenate and protect human health. cwu.educuny.edu

Table 2: Properties of Lead(II) Hydrogen Arsenate

| Property | Value |

|---|---|

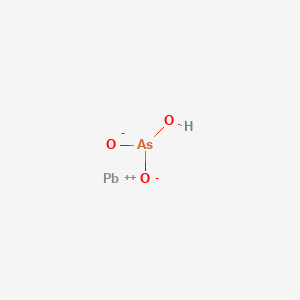

| Chemical Formula | PbHAsO4 wikipedia.orgwikipedia.org |

| Molar Mass | 347.1 g/mol wikipedia.org |

| Appearance | White solid/powder wikipedia.orgnih.gov |

| Density | 5.943 g/cm³ wikipedia.org |

| Melting Point | Decomposes at 280°C wikipedia.org |

| Solubility in water | Insoluble wikipedia.orgnih.gov |

| CAS Number | 7784-40-9 wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

109882-46-4 |

|---|---|

Molecular Formula |

AsHO3Pb |

Molecular Weight |

331 g/mol |

IUPAC Name |

hydrogen arsorite;lead(2+) |

InChI |

InChI=1S/AsHO3.Pb/c2-1(3)4;/h2H;/q-2;+2 |

InChI Key |

FBSZSUZMUMJOGC-UHFFFAOYSA-N |

Canonical SMILES |

O[As]([O-])[O-].[Pb+2] |

Origin of Product |

United States |

Synthesis and Crystallography of Lead Ii Hydrogen Arsenate

Methodologies for Chemical Synthesis of PbHAsO₄

The synthesis of lead(II) hydrogen arsenate can be achieved through various chemical routes, primarily involving electrolytic and precipitation techniques.

Electrolytic Preparation Techniques

While detailed electrolytic preparation techniques for PbHAsO₄ are not extensively documented in readily available literature, the general principles of electrolysis can be applied to synthesize this and other related compounds. byjus.comwikipedia.org Electrolysis utilizes a direct electric current to drive a non-spontaneous chemical reaction. wikipedia.org In a typical setup, an electrolytic cell contains two electrodes (anode and cathode) immersed in an electrolyte solution containing the precursor ions. byjus.com For the synthesis of lead(II) hydrogen arsenate, this would likely involve a solution containing lead(II) ions and hydrogen arsenate ions. The application of an external voltage would then induce the formation of the desired product at one of the electrodes. While specific parameters for PbHAsO₄ are not provided, electrolytic methods are known for producing various compounds, including lead-chlor arsenate. 136.175.10hcmuaf.edu.vn

Precipitation and Solution-Based Synthesis Approaches

Precipitation from aqueous solutions is a common and well-documented method for synthesizing lead(II) hydrogen arsenate. wikipedia.orgwikiwand.com This typically involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), with arsenic acid (H₃AsO₄). wikipedia.orgwikiwand.com The reaction results in the formation of a white solid precipitate of PbHAsO₄. wikipedia.org

The general chemical equation for this precipitation reaction is: Pb(NO₃)₂(aq) + H₃AsO₄(aq) → PbHAsO₄(s) + 2HNO₃(aq) wikipedia.org

Another precipitation method involves the slow addition of an aqueous solution of disodium (B8443419) hydrogen arsenate (Na₂HAsO₄) to a solution of lead(II) nitrate. mdpi.comresearchgate.net The resulting precipitate is then filtered, washed with water and ethanol, and dried. mdpi.comresearchgate.net

Furthermore, solid solution series of lead hydrogen arsenate-lead hydrogen phosphate (B84403) (PbHAsO₄-PbHPO₄) have been synthesized from aqueous solutions at ambient conditions. researchgate.netdiva-portal.org These syntheses involve the use of aqueous solutions of lead(II) nitrate, disodium hydrogen arsenate, and sodium dihydrogen phosphate. researchgate.net

Crystallographic Characterization and Structural Analogues

The crystalline structure of lead(II) hydrogen arsenate has been determined through various analytical techniques, revealing its relationship to other minerals and compounds.

Crystal Structure Determination and Analysis

Lead(II) hydrogen arsenate crystallizes in the monoclinic crystal system. core.ac.uknih.gov At room temperature, it exists in the ferroelectric phase with the space group Pc. core.ac.ukias.ac.in Upon heating, it undergoes a phase transition to a paraelectric phase with the space group P2/c at approximately 313 K. iucr.org This transition is primarily driven by the ordering of the hydrogen atom. researchgate.net In the high-temperature paraelectric phase, the hydrogen atom is disordered across a center of symmetry within a strong hydrogen bond between two AsO₄ tetrahedra. iucr.org As the temperature decreases, the symmetry is lowered, and the hydrogen atom becomes ordered onto one of the two possible sites. iucr.org

The structure consists of AsO₄ tetrahedra linked by hydrogen bonds to form one-dimensional chains along the c-axis. ias.ac.in The lead atoms are coordinated to six nearest oxygen atoms. ias.ac.in

Table 1: Crystallographic Data for Lead(II) Hydrogen Arsenate (PbHAsO₄)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc (ferroelectric phase), P2/c (paraelectric phase) iucr.org |

| a (Å) | 4.859(1) researchgate.net |

| b (Å) | 6.756(1) researchgate.net |

| c (Å) | 5.843(1) researchgate.net |

| β (°) | 95.40(1) researchgate.net |

| Z | 2 webmineral.com |

Note: The provided cell parameters are for the mineral schultenite, the natural form of PbHAsO₄.

Comparison with Related Lead and Arsenate Minerals (e.g., Schultenite)

Lead(II) hydrogen arsenate is the synthetic equivalent of the mineral schultenite. nih.govwebmineral.com Therefore, their crystallographic properties are identical. PbHAsO₄ is isostructural, or has the same structure, as lead hydrogen phosphate (PbHPO₄). wikipedia.orgias.ac.in Both compounds are part of a family of monetites and exhibit similar ferroelectric properties. ias.ac.inias.ac.in

A comparison of the crystal structures of PbHAsO₄ and PbHPO₄ reveals that they are isomorphous. ias.ac.in The structure of schultenite is characterized by a short hydrogen bond between two AsO₄ tetrahedra. researchgate.net The AsO₄ groups are linked by hydrogen atoms to form one-dimensional chains. ias.ac.in

Lead(II) hydrogen arsenate also shares structural similarities with other lead arsenate minerals, such as mimetite (Pb₅(AsO₄)₃Cl). mdpi.com However, mimetite crystallizes in the hexagonal system. mdpi.com

Influence of Synthesis Parameters on Crystalline Forms

The parameters used during synthesis can influence the physicochemical properties of the resulting crystalline material, although specific studies on how these parameters affect the different crystalline forms of PbHAsO₄ are not extensively detailed in the provided search results. General principles suggest that factors such as reaction temperature, duration, and the pH of the reaction solution can affect crystal growth, particle size, and potentially the formation of different polymorphs. bibliotekanauki.plhpstar.ac.cn

For instance, in the synthesis of a solid solution series of PbHAsO₄-PbHPO₄, it was observed that there was a systematic deviation in the chemical compositions of the synthetic phases from the composition of the aqueous solutions from which they precipitated. researchgate.netdiva-portal.org This was attributed to the preferential incorporation of the arsenate group (AsO₄)³⁻ over the phosphate group (PO₄)³⁻ into the structure. researchgate.netdiva-portal.org This indicates that the relative concentrations of reactants can significantly influence the final composition and, by extension, the unit cell parameters of the crystalline product. researchgate.net

Environmental Geochemistry and Transport Phenomena of Lead Ii Hydrogen Arsenate

Occurrence and Distribution in Contaminated Environmental Compartments

The environmental distribution of lead(II) hydrogen arsenate (PbHAsO₄) is predominantly linked to anthropogenic activities. Its low solubility and high persistence have resulted in its accumulation as a long-term contaminant in specific environmental compartments, particularly soils and sediments.

Soil Contamination from Legacy Applications

The most significant source of widespread lead(II) hydrogen arsenate soil contamination stems from its historical and extensive use as an inorganic pesticide, particularly in fruit orchards from the early 1900s until its ban in the latter half of the century. Applied as an insecticide to control pests like the codling moth, lead arsenate was sprayed directly onto foliage and fruit. Decades of repeated application led to the direct deposition and accumulation of substantial quantities of lead (Pb) and arsenic (As) in the topsoil horizons.

Due to the low aqueous solubility of lead(II) hydrogen arsenate, both lead and arsenic exhibit limited vertical mobility in the soil profile. Consequently, contamination is typically concentrated in the upper 0-30 cm of soil, corresponding to the historical root zone and plow layer. The downward migration is slow, meaning that subsoils often show significantly lower concentrations compared to the surface layers. The persistence of this compound means that soils from former orchards remain highly contaminated decades after the cessation of pesticide application, posing a long-term environmental concern. The table below summarizes typical concentration ranges found in such contaminated sites.

| Soil Horizon | Depth | Lead (Pb) Concentration (mg/kg) | Arsenic (As) Concentration (mg/kg) | Primary Contaminant Form |

|---|---|---|---|---|

| Topsoil (Ap Horizon) | 0 - 30 cm | 100 - 1,500 | 40 - 600 | Lead(II) hydrogen arsenate, sorbed species |

| Subsoil (B Horizon) | > 30 cm | 20 - 150 | 5 - 50 | Sorbed species, minor particulate |

| Uncontaminated Background | N/A | 10 - 50 | 1 - 20 | Natural mineral phases |

Sedimentary Accumulation and Remobilization

Contaminated soils serve as a primary source for the transport of lead(II) hydrogen arsenate into aquatic environments. Soil erosion, driven by rainfall and surface runoff, physically transports soil particles laden with lead arsenate into adjacent streams, rivers, and lakes. Due to its high density and low solubility, the compound does not remain suspended in the water column for long. It preferentially partitions into the benthic zone, where it accumulates in bottom sediments.

These sediments act as a long-term sink for lead and arsenic. However, they can also become a secondary source of contamination through remobilization. The stability of lead(II) hydrogen arsenate is sensitive to changes in the sediment's biogeochemical conditions. Key processes for remobilization include:

Redox Changes: In anoxic (oxygen-depleted) sediments, arsenate (As(V)) can be microbially reduced to the more soluble and mobile form, arsenite (As(III)). This decouples the arsenic from the lead, allowing it to diffuse from the sediment into the overlying water column.

pH Fluctuations: A significant decrease in pH can increase the solubility of lead(II) hydrogen arsenate, leading to the release of dissolved Pb²⁺ and arsenate ions.

Bioturbation: The physical mixing of sediments by benthic organisms can re-suspend contaminated particles into the water column, making them available for transport downstream.

Aquatic System Dynamics and Particulate Associations

In the water column, the behavior of lead(II) hydrogen arsenate is governed by its physicochemical properties. Its very low solubility (Ksp ≈ 4 x 10⁻³⁶) means that its concentration in a truly dissolved state is minimal under typical environmental pH conditions. Instead, it exists predominantly in a solid or sorbed phase.

The primary transport mechanism within aquatic systems is its association with suspended particulate matter (SPM). This includes fine-grained materials such as clay minerals, organic matter, and iron/manganese oxides. Lead(II) hydrogen arsenate can be transported either as discrete, fine particles of the compound itself or, more commonly, as a surface coating sorbed onto larger host particles. This particulate association means that the fate and transport of the contaminant are intrinsically linked to the hydrodynamics and sediment transport regime of the water body. During high-flow events, contaminated particles are transported over long distances, whereas in quiescent conditions (e.g., lakes, reservoirs), they settle and contribute to the sedimentary record described in section 3.1.2.

Geochemical Cycling and Fate in Soil-Water Systems

The long-term fate and potential bioavailability of lead(II) hydrogen arsenate are controlled by its interactions with soil and sediment mineral components. Adsorption and desorption processes are central to its environmental behavior.

Adsorption and Desorption Processes on Mineral Surfaces

In soil-water systems, a dynamic equilibrium exists between solid-phase lead(II) hydrogen arsenate and its dissolved ionic constituents (Pb²⁺ and HAsO₄²⁻). These dissolved ions can be adsorbed onto the surfaces of various soil minerals, effectively sequestering them from the soil solution. Adsorption is the process by which ions bind to a mineral surface, while desorption is their subsequent release back into the solution.

The extent of adsorption is influenced by several factors:

pH: Soil pH is a master variable, affecting both the surface charge of minerals and the speciation of arsenic.

Competing Ions: Ions with similar chemical properties, such as phosphate (B84403) (PO₄³⁻), can compete with arsenate (AsO₄³⁻) for the same adsorption sites on mineral surfaces, potentially leading to the desorption of arsenic.

Ionic Strength: The total concentration of dissolved salts in the soil water can influence electrostatic interactions at the mineral-water interface.

Role of Iron and Aluminum Oxides in Adsorption

Among the various mineral components in soil, hydrous oxides of iron (Fe) and aluminum (Al) are critically important for the adsorption of both lead and arsenic. Minerals such as goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and gibbsite (γ-Al(OH)₃) are ubiquitous in soils and sediments and are characterized by high surface areas and a high density of reactive surface hydroxyl functional groups (-OH).

Arsenate anions exhibit a very high affinity for these oxide surfaces. The adsorption mechanism involves the formation of strong, inner-sphere complexes, where the arsenate ion directly bonds to one or two Fe or Al atoms on the mineral surface, displacing surface hydroxyl groups. This process is a primary control on arsenic immobilization in soils.

The presence of lead cations can further influence this process. Pb²⁺ also adsorbs strongly to Fe/Al oxide surfaces. Research has shown that the co-adsorption of lead and arsenate can be enhanced compared to the adsorption of either ion alone. This can occur through the formation of ternary complexes (e.g., Mineral-Arsenate-Lead) or through surface precipitation, where localized high concentrations of adsorbed ions lead to the formation of lead(II) hydrogen arsenate directly on the mineral surface. These strong binding mechanisms to iron and aluminum oxides explain the low mobility and long-term persistence of lead arsenate-derived contamination in many soil environments.

| Adsorbent Mineral | Adsorbed Ion | Binding Mechanism | Key Geochemical Finding |

|---|---|---|---|

| Goethite (α-FeOOH) | Arsenate (AsO₄³⁻) | Inner-sphere complexation (bidentate bridging) | Forms highly stable bonds, leading to long-term sequestration of arsenic. |

| Gibbsite (γ-Al(OH)₃) | Arsenate (AsO₄³⁻) | Inner-sphere complexation | Strong affinity, though pH-dependent; competes with phosphate. |

| Goethite / Gibbsite | Lead (Pb²⁺) | Inner-sphere and outer-sphere complexation | Strongly adsorbed, particularly at neutral to alkaline pH. |

| Goethite / Gibbsite | Co-adsorption of Pb²⁺ and AsO₄³⁻ | Ternary complex formation / Surface precipitation | The presence of Pb²⁺ can enhance AsO₄³⁻ adsorption under specific pH conditions, increasing overall contaminant immobilization[7,8]. |

Influence of Soil pH and Redox Conditions on Sorption Mechanisms

The sorption of lead(II) hydrogen arsenate (PbHAsO₄) in soil is a complex process significantly governed by the soil's pH and redox potential (Eh). These two master variables dictate the surface charge of soil minerals, the speciation of arsenic, and the stability of lead and arsenic complexes, thereby controlling the mobility and bioavailability of these toxic elements. frontiersin.orgmdpi.commdpi.com

Influence of Redox Conditions (Eh): The redox potential of the soil determines the oxidation state of arsenic. Under oxidizing (aerobic) conditions, arsenic predominantly exists as arsenate (As(V)), which has a strong affinity for sorption onto iron and aluminum oxides. mdpi.comusda.gov In reducing (anaerobic) conditions, such as in waterlogged soils, arsenate can be reduced to the more mobile and generally more toxic arsenite (As(III)). frontiersin.orgitrcweb.orgresearchgate.net Arsenite is typically less strongly adsorbed to mineral surfaces than arsenate, leading to increased arsenic mobility under reducing conditions. mdpi.comnm.gov The dissolution of iron and manganese oxyhydroxides under low redox conditions can also release previously adsorbed arsenic. frontiersin.orgmdpi.com

The interplay between pH and redox potential creates a dynamic system for lead hydrogen arsenate sorption. For instance, a decrease in pH under oxidizing conditions might favor arsenate sorption, while under reducing conditions, the formation of more mobile arsenite could counteract this effect.

Interactive Data Table: Effect of pH on Arsenate and Lead Mobility

| pH Level | Effect on Arsenate Mobility | Effect on Lead Mobility | Predominant Arsenate Species | Mineral Surface Charge (e.g., on Iron Oxides) |

| Acidic (<6) | Generally lower mobility due to strong adsorption. mdpi.comresearchgate.net | Generally higher mobility. | H₂AsO₄⁻ | Positive |

| Neutral (6-8) | Mobility can increase as pH rises. frontiersin.org | Mobility decreases due to precipitation. frontiersin.org | H₂AsO₄⁻, HAsO₄²⁻ | Variable, becomes more negative |

| Alkaline (>8) | Higher mobility due to electrostatic repulsion. frontiersin.orgmdpi.com | Low mobility due to precipitation. frontiersin.org | HAsO₄²⁻, AsO₄³⁻ | Negative |

Competitive Adsorption with Other Anions (e.g., Phosphate)

The presence of other anions in the soil solution, particularly phosphate (PO₄³⁻), can significantly influence the sorption of arsenate from lead hydrogen arsenate. Arsenate and phosphate are chemical analogs, possessing similar tetrahedral structures and charge characteristics, which leads to direct competition for the same adsorption sites on soil mineral surfaces. ut.ac.irnih.govresearchgate.net

Research has consistently shown that phosphate is a strong competitor with arsenate for adsorption sites on various soil components, including iron and aluminum oxides, calcite, and clay minerals. researchgate.netusda.govut.ac.ir In many cases, phosphate is adsorbed more strongly than arsenate. ut.ac.ir This competitive interaction can lead to the displacement of previously adsorbed arsenate, thereby increasing its concentration in the soil solution and enhancing its mobility and potential bioavailability. ut.ac.ir

The degree of competition is influenced by several factors:

pH: The relative affinity of arsenate and phosphate for mineral surfaces can change with pH. For example, on some iron (hydr)oxides, arsenate is preferentially adsorbed at low pH, while phosphate shows the opposite trend. nih.gov

Concentration of Competing Anions: Higher concentrations of phosphate in the soil solution will lead to greater competition and a more significant decrease in arsenate adsorption. usda.govut.ac.ir

Mineralogy: The type of mineral adsorbent plays a role. For instance, on goethite and gibbsite, equimolar phosphate concentrations have been shown to decrease arsenate adsorption across a wide pH range. usda.gov

This competitive adsorption has important environmental implications. The application of phosphate-containing fertilizers to soils contaminated with lead arsenate can inadvertently mobilize the arsenic, posing a risk to groundwater and plant uptake.

Dissolution and Precipitation Kinetics

The dissolution and precipitation of lead(II) hydrogen arsenate are critical processes that control the long-term concentration of lead and arsenic in the soil solution. The kinetics of these reactions—how fast they occur—are influenced by a variety of environmental factors.

Dissolution: The breakdown of solid lead hydrogen arsenate into its constituent ions, lead (Pb²⁺) and arsenate (HAsO₄²⁻ or H₂AsO₄⁻), is a key process for their release into the environment. wa.gov The rate of dissolution can be influenced by:

pH: Generally, dissolution rates of many minerals, including some arsenates, increase in more acidic or alkaline conditions away from their point of minimum solubility.

Presence of Complexing Agents: Organic acids and other ligands in the soil can form complexes with lead, enhancing the dissolution of lead hydrogen arsenate. acs.org

Precipitation: Conversely, precipitation is the formation of solid lead hydrogen arsenate from its dissolved ions. This process can act as a natural attenuation mechanism, removing lead and arsenic from the soil solution. The formation of other, more stable secondary minerals can also occur. For instance, in soils historically contaminated with lead arsenate, the formation of highly stable lead arsenate minerals like mimetite [Pb₅(AsO₄)₃Cl] can occur over time, effectively sequestering the lead and arsenic. usda.gov The kinetics of precipitation are complex and can involve initial formation of amorphous phases followed by slower transformation to more crystalline, stable forms. acs.org

Understanding the rates of both dissolution and precipitation is essential for predicting the long-term fate and mobility of lead and arsenic in contaminated soils.

Colloidal and Nanoparticle Transport

Beyond transport as dissolved ions, lead and arsenic can also be transported through the soil profile in association with colloids and nanoparticles. researchgate.netacs.orgnih.gov Colloids are very small particles (typically < 1 micrometer) that can remain suspended in water and move with water flow through soil pores. acs.org

Lead and arsenic can be transported via colloids in two main ways:

Adsorption onto Existing Colloids: Lead and arsenate ions can adsorb onto the surfaces of mobile inorganic colloids (such as clay minerals, iron and manganese oxides) and organic colloids (such as humic substances). acs.orgmdpi.com This "piggybacking" mechanism can facilitate the transport of lead and arsenic over longer distances than would be possible for the dissolved ions alone, as the colloids can bypass some of the sorption sites within the soil matrix. researchgate.net

Formation of Colloidal Particles: Lead hydrogen arsenate itself can exist as or form colloidal-sized particles. acs.org Additionally, under certain geochemical conditions, secondary lead and arsenic-containing nanoparticles can form and be transported. For example, under sulfate-reducing conditions, the formation of arsenic-bearing iron sulfide (B99878) colloidal nanoparticles has been reported. acs.orgnih.gov

The transport of these contaminant-bearing colloids is highly dependent on factors such as soil texture, water flow velocity, and the chemical composition of the soil water (e.g., pH and ionic strength), which affects the stability and mobility of the colloids themselves. nih.govmdpi.com

Long-Term Environmental Persistence and Sequestration Mechanisms

Lead hydrogen arsenate and its constituent elements, lead and arsenic, are known for their significant long-term persistence in the environment. wa.govwi.govvt.edu Once introduced into the soil, they are not readily degraded or removed, leading to a legacy of contamination in areas such as former orchards where lead arsenate pesticides were heavily used. wi.govaapse.org

Over time, the original lead hydrogen arsenate compound breaks down, and the lead and arsenic become incorporated into the soil matrix through various sequestration mechanisms. wa.gov These mechanisms can reduce the mobility and bioavailability of the contaminants, but they also contribute to their long-term presence.

Key sequestration mechanisms include:

Sorption to Soil Components: As discussed previously, lead and arsenate are strongly sorbed to iron and aluminum oxides, clay minerals, and organic matter. mdpi.comresearchgate.netusda.gov This is a primary mechanism for their retention in the topsoil. wa.gov

Formation of Secondary Minerals: Over long periods, lead and arsenic can react with other elements in the soil to form new, more stable minerals. In soils with high lead and arsenic concentrations, the formation of minerals like lead arsenates (e.g., mimetite) or the incorporation of arsenic into the structure of iron oxides can occur. usda.gov This process effectively locks the contaminants into a less reactive solid phase.

Occlusion: Lead and arsenic can become physically trapped or "occluded" within the structure of other minerals as they form or within soil aggregates. This can significantly limit their accessibility to the surrounding environment.

The persistence of lead and arsenic in soils means that former agricultural areas can remain contaminated for many decades, posing potential risks if the land is repurposed for other uses. wa.govvt.edu While natural sequestration processes can reduce the immediate mobility of these contaminants, they remain a long-term reservoir in the soil environment.

Speciation and Transformation Pathways of Arsenic and Lead in Environmental Matrices

Oxidation States of Arsenic within PbHAsO₄ Systems

Arsenic is a metalloid that can exist in several oxidation states, with arsenite (As(III)) and arsenate (As(V)) being the most common inorganic forms in the environment. bionity.comnih.gov The speciation of arsenic is heavily influenced by the redox conditions of the surrounding matrix. cdc.govresearchgate.net In oxygenated or oxidizing environments, the pentavalent form, arsenate (As(V)), is thermodynamically stable. nih.govresearchgate.net Conversely, under reducing or anoxic conditions, the trivalent form, arsenite (As(III)), is predominant. cdc.govresearchgate.net This dynamic is crucial as As(III) is generally more mobile and toxic than As(V). researchgate.netresearchgate.net

Interconversion between Arsenate (As(V)) and Arsenite (As(III))

The transformation between arsenate (As(V)) and arsenite (As(III)) is a key process governing the fate of arsenic in the environment. This interconversion is not solely a function of abiotic conditions but is also significantly mediated by microbial activity. nih.govresearchgate.net The ability of arsenic to undergo redox conversion between these two states contributes to its environmental persistence and availability. bionity.com

Under oxidizing conditions, As(III) can be oxidized to the less mobile As(V). frontiersin.org This process can be facilitated by the presence of oxygen and certain microorganisms. nih.govfrontiersin.org For instance, on the surface of rice roots, the release of oxygen can oxidize arsenite to arsenate, which then gets adsorbed onto iron plaques that form on the root surface. nih.govfrontiersin.org

Conversely, under reducing conditions, As(V) can be reduced to the more mobile and toxic As(III). researchgate.netresearchgate.net This reduction is often driven by the activity of anaerobic microorganisms that use arsenate as a terminal electron acceptor in their respiration. researchgate.net The reduction of As(V) to As(III) can lead to its mobilization from solid phases into the aqueous phase. researchgate.net The enzyme arsenate reductase plays a crucial role in this conversion within plants. frontiersin.org

Several studies have highlighted the dynamic nature of this interconversion. For example, in some soil environments, arsenate constitutes the majority of the total arsenic, but arsenite and methylated arsenic species can also be detected. researchgate.net The extraction of arsenic species from soils for analysis is complex, as the process itself can induce transformations between As(III) and As(V). nih.gov

Factors Influencing Redox Transformations (e.g., Microbial Activity, Organic Matter)

A variety of environmental factors influence the redox transformation of arsenic. Beyond the fundamental control of redox potential (Eh) and pH, microbial activity and the presence of organic matter are significant drivers. researchgate.netresearchgate.netresearchgate.netmdpi.com

Microbial Activity: Microorganisms are central to the transformation of arsenic species. researchgate.net Dissimilatory iron-reducing bacteria (DFeRB) and sulfate-reducing bacteria (SRB) are considered key players in the reduction of As(V) to As(III) under anaerobic conditions. researchgate.net These microbes can utilize arsenic compounds in their metabolic processes, directly influencing their oxidation state. researchgate.net For instance, some bacteria can oxidize As(III) to As(V), while others can reduce As(V) to As(III). frontiersin.org The presence of heterotrophic iron-reducing bacteria can lead to the reductive dissolution of iron oxides, which in turn promotes the release of associated arsenic. mdpi.com

Organic Matter: Soil organic matter (SOM) plays a multifaceted role in arsenic transformation. It can serve as an electron donor for microbial processes, including the reduction of As(V). researchgate.net Low-molecular-weight organic acids, often found in soil, can enhance the biotic or abiotic reductive dissolution of iron oxides, thereby mobilizing arsenic. nih.gov Furthermore, organic matter can directly interact with arsenic species. For example, in a study on soils amended with mushroom compost, a decrease in As(V) adsorbed to iron oxyhydroxides and a redistribution to As(III) forms was observed shortly after application, leading to an increase in arsenic bioaccessibility. nih.gov The presence of humic acids, a component of SOM, can also influence the redox processes. In Fe-SOM-As composites, the type of organic matter affects the reduction of Fe(III) and As(V) and the subsequent oxidation processes. acs.org

Lead Speciation and Mineralogical Associations

Lead (Pb) in soil is predominantly found in the +2 oxidation state (Pb²⁺). Its environmental behavior is largely governed by its association with various soil components and the formation of different mineral phases. nih.gov Unlike arsenic, lead is generally considered less mobile in soils because it readily binds to soil particles. mofga.org

Formation of Secondary Lead Minerals

In contaminated soils, the original mineral forms of lead from sources like leaded paint or smelter emissions may not be preserved over time. Instead, secondary lead minerals are formed through weathering and interactions with other soil constituents. nih.gov These secondary minerals play a crucial role in controlling the long-term mobility and bioavailability of lead.

Common secondary lead minerals found in contaminated soils include:

Lead phosphates: Minerals like pyromorphite (B1263725) (Pb₅(PO₄)₃Cl) and hydroxypyromorphite (Pb₅(PO₄)₃OH) are known for their very low solubility, making them important long-term sinks for lead. nih.govgeoscienceworld.org The formation of these minerals can be a key mechanism for lead immobilization.

Lead sulfates: Anglesite (PbSO₄) is another secondary mineral that can form, particularly in environments with available sulfate. nih.gov

Lead carbonates: Cerussite (PbCO₃) and hydrocerussite (Pb₃(CO₃)₂(OH)₂) can also precipitate, influencing lead solubility, especially under certain pH conditions. nih.govscirp.org

Lead oxides: Litharge (PbO) has been identified in some contaminated soils. nih.gov

Complex lead minerals: Plumbogummite (PbAl₃(PO₄)₂(OH)₅·H₂O) and plumbojarosite (Pb₀.₅Fe₃(SO₄)₂ (OH)₆) are other examples of secondary minerals that can sequester lead. nih.govgeoscienceworld.org

The formation of these secondary minerals is a key process in what is known as natural attenuation, where the soil itself acts to reduce the risk posed by the contaminant.

Interactions with Soil Organic Matter

Soil organic matter (SOM) is a critical component influencing lead speciation and mobility. scirp.orgacs.org The interaction between lead and SOM is complex. On one hand, organic matter can bind lead through the formation of strong complexes with functional groups like carboxyl and hydroxyl groups, thereby reducing its availability. scirp.orguconn.edunih.gov This process is often enhanced at higher pH levels. mofga.org

On the other hand, dissolved organic matter can form soluble complexes with lead, potentially increasing its mobility in the soil solution. scirp.org The nature of this interaction depends on the type and amount of organic matter present. Studies have shown that lead-humate complexes can be a significant form of lead in certain soil fractions, particularly in smaller particle sizes. acs.org The presence of lead associated with organic matter can also impede the formation of highly stable minerals like pyromorphite, which could affect the long-term success of remediation strategies. acs.org

Influence of Co-Contaminants on Speciation and Mobility

The presence of multiple contaminants in soil can lead to complex interactions that affect their individual behavior. In the case of lead and arsenic co-contamination, their speciation and mobility can be mutually influenced. nih.govepa.gov

The interaction between lead and arsenic can lead to the formation of lead arsenate minerals. nih.gov The formation of stable lead arsenate during in vitro extractions has been observed to counteract short-term increases in arsenic bioaccessibility in some amended soils. nih.gov

The presence of other elements can also play a significant role. For instance, iron oxides are known to strongly adsorb both arsenic and lead. acs.orgfrontiersin.org Competition for sorption sites on these minerals can influence the mobility of both contaminants. frontiersin.org The presence of phosphate (B84403), for example, can compete with arsenate for sorption sites, potentially leading to increased arsenic mobility. frontiersin.org

Furthermore, the addition of soil amendments to remediate one contaminant can have unintended consequences for another. For example, while organic amendments are often effective at reducing lead bioaccessibility, they may temporarily increase the bioaccessibility of arsenic. nih.gov Similarly, the application of iron phosphate to immobilize both lead and arsenic can be complex, as phosphate can displace arsenic from sorption sites. frontiersin.org The presence of other heavy metals like cadmium can also lead to competitive interactions with lead for adsorption sites on soil organic matter. nih.gov These interactions highlight the importance of considering the complete contaminant profile when assessing environmental risk and designing remediation strategies. scispace.com

Advanced Analytical Methodologies for Speciation and Quantification

Spectroscopic Techniques for Elemental and Speciation Analysis

Spectroscopic methods are fundamental in analyzing lead arsenite. They provide information on elemental composition, concentration, oxidation states, and molecular structure by probing the interactions between electromagnetic radiation and the sample.

Synchrotron-based X-ray Absorption Spectroscopy (XAS)

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for determining the local geometric and electronic structure of an absorbing atom. springernature.com It is highly sensitive and can be applied to diverse sample types, making it invaluable for speciation. springernature.comstanford.edu XAS involves tuning a high-intensity X-ray beam from a synchrotron source to a core-level electron binding energy of a specific element, such as arsenic or lead. stanford.edu The resulting spectrum has two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides detailed information about the oxidation state and coordination chemistry (e.g., tetrahedral, octahedral) of the target element. nih.gov For instance, research on calcium arsenates demonstrates that subtle differences in the post-edge features of As K-edge XANES spectra can distinguish between different arsenate compounds like pharmacolite (CaHAsO₄·2H₂O) and weilite (CaHAsO₄). acs.org This capability is directly applicable to identifying the specific bonding environment of arsenic in lead hydrogen arsorite. By applying linear combination fitting to XANES data, researchers can quantify the proportions of different arsenic species in a mixed sample. rsc.org Studies have successfully used this to determine that in some industrial airborne particulates, 82% of arsenic existed in the trivalent state (As(III)), like that in lead arsenite, while 18% was in the pentavalent state (As(V)). rsc.org

X-ray Fluorescence (XRF) and Portable XRF Applications

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. copernicus.org When a sample is irradiated with high-energy X-rays, it excites atoms, causing them to emit secondary (or fluorescent) X-rays. Each element emits X-rays at a characteristic energy, allowing for identification and quantification. horiba.com

A significant advancement in environmental and materials analysis is the development of portable XRF (pXRF) analyzers. tandfonline.com These handheld, battery-powered devices allow for rapid, on-site screening of elements like lead and arsenic in soils, sediments, and other materials. equipcoservices.comevidentscientific.com The U.S. EPA has incorporated Method 6200, which utilizes pXRF, into its SW-846 Test Methods for evaluating solid waste. equipcoservices.comevidentscientific.com

A primary challenge in analyzing lead arsenite-containing materials with XRF is the spectral interference between lead and arsenic. equipcoservices.comevidentscientific.com The most intense spectral peak for arsenic (As Kα) is at 10.54 keV, which is completely overlapped by a strong lead peak (Pb Lα) at 10.55 keV. evidentscientific.comepa.govsemanticscholar.org Modern XRF instruments employ deconvolution algorithms that use a secondary, interference-free lead peak (Pb Lβ at 12.61 keV) to calculate the lead concentration and then correct the arsenic signal. evidentscientific.comepa.gov However, the presence of high lead concentrations can increase the detection limit for arsenic. equipcoservices.com

The table below shows typical interference-free detection limits for lead and arsenic in soil using a portable XRF analyzer.

| Element | Detection Limit (ppm, 2-minute test) |

| Lead (Pb) | 13 equipcoservices.com |

| Arsenic (As) | 7 equipcoservices.com |

| Data from Innov-X Systems for interference-free conditions. |

Raman Spectroscopy and Infrared Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular structure of compounds. These techniques probe the vibrational modes of chemical bonds within a molecule.

Raman spectroscopy has been effectively used to characterize various arsenate minerals. researchgate.netnih.gov The technique identifies compounds based on the unique scattering of monochromatic light from molecular vibrations. For lead arsenate compounds, Raman spectra show characteristic bands corresponding to the symmetric and antisymmetric stretching and bending vibrations of the arsenate anion (AsO₄³⁻). researchgate.net In a study of a lead arsenate pigment similar to mimetite (Pb₅(AsO₄)₃Cl), distinct Raman bands were observed at 813 cm⁻¹ and 774 cm⁻¹, corresponding to the symmetric As-O stretching vibration of the AsO₄³⁻ ion. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, also corresponding to its molecular vibrations. nih.gov It is complementary to Raman spectroscopy. For arsenate compounds, IR spectra typically show intense bands related to the antisymmetric stretching of the AsO₄³⁻ group, while Raman is more sensitive to the symmetric stretches. nih.govnih.gov The complexity and number of observed bands in both Raman and IR spectra can indicate a reduction in the symmetry of the arsenate anion due to its crystalline environment. nih.gov

The following table summarizes key vibrational bands for arsenate-containing materials.

| Technique | Wavenumber (cm⁻¹) | Assignment | Mineral |

| Raman | 903 | (AsO₄)³⁻ symmetric stretching | Ceruleite nih.gov |

| Raman | 813 | (AsO₄)³⁻ symmetric stretching | Lead Arsenate (mimetite-like) researchgate.net |

| Infrared | 787, 827, 886 | (AsO₄)³⁻ antisymmetric stretching | Ceruleite nih.gov |

| Raman | 373, 400, 417, 430 | ν₂ bending modes | Ceruleite nih.gov |

Chromatographic and Mass Spectrometric Approaches

For precise quantification, especially at trace levels, and for distinguishing between different chemical forms of an element (speciation), mass spectrometric and chromatographic methods are indispensable.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for determining the total concentration of trace elements. nih.gov In ICP-MS, a liquid sample is nebulized into an aerosol and introduced into a high-temperature argon plasma (around 6,000–10,000 K). nih.govyoutube.com The plasma atomizes and ionizes the elements in the sample. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification. youtube.com ICP-MS can detect elements from sub-parts-per-trillion to percent-level concentrations. dtic.mil

For the analysis of lead hydrogen arsorite, a solid sample would first undergo acid digestion to dissolve the material and bring the lead and arsenic into an aqueous solution, typically dilute nitric acid. dtic.mil This solution is then analyzed by ICP-MS to determine the total lead and total arsenic concentrations. The technique is considered a "hard" ionization method because it breaks down the original molecular structure, making it ideal for total elemental analysis but not for direct speciation. nih.gov An interlaboratory study on the determination of arsenic and lead in various foodstuffs demonstrated the robustness of the ICP-MS method, with reproducibility relative standard deviations (RSDR) for arsenic ranging from 9.0% to 28% and for lead from 8.0% to 50% across a range of concentrations. nih.gov

Coupled Techniques for Speciation (e.g., HPLC-ICP-MS)

To determine the exact chemical form of arsenic (e.g., arsenite [As(III)] vs. arsenate [As(V)]), a separation technique must be coupled with a sensitive detector. thermofisher.com The combination of High-Performance Liquid Chromatography (HPLC) with ICP-MS is a powerful and widely accepted hyphenated technique for arsenic speciation analysis. thermofisher.comnih.govthermofisher.com

In an HPLC-ICP-MS system, the sample is first injected into an HPLC column. nih.gov The column separates the different arsenic species based on their chemical properties (such as charge and polarity). thermofisher.com As each separated species elutes from the column at a characteristic time, it is directly introduced into the ICP-MS for element-specific detection and quantification. nih.gov This provides a chromatogram where each peak corresponds to a specific arsenic compound. thermofisher.com

This method is crucial because the toxicity and mobility of arsenic are highly dependent on its chemical form; for example, arsenite (As(III)) is generally more toxic than arsenate (As(V)). thermofisher.com Studies have successfully developed HPLC-ICP-MS methods to separate and quantify five common arsenic species—arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (B179536) (AsB)—in under 12 minutes. nih.govrsc.org The detection limits for this technique are extremely low, often in the picogram per gram (pg/g) or parts-per-trillion range. thermofisher.com

The table below presents results from a nano-HPLC-ICP-MS study, highlighting the technique's performance for arsenic speciation.

| Arsenic Species | Abbreviation | Absolute Detection Limit (pg) |

| Sodium (meta)arsenite | As(III) | 0.4 |

| Arsenic acid | As(V) | 5.4 |

| Dimethylarsenic acid | DMA | 0.9 |

| Disodium (B8443419) methylarsenate | MA | 1.1 |

| p-arsanilic acid | p-ASA | 1.2 |

| Data from a study using nano-HPLC-ICP-MS with a 50 nL sample injection. rsc.org |

Atomic Absorption Spectrometry (AAS) Variants

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining the concentration of specific metal and metalloid elements in a sample. It relies on the principle that atoms absorb light at characteristic wavelengths. For the analysis of lead hydrogen arsenite, different variants of AAS are employed to quantify the total lead and arsenic content, often in conjunction with separation or speciation techniques.

Flame Atomic Absorption Spectrometry (FAAS) is a robust and economical technique for the determination of metals like lead. nih.gov In FAAS, a liquid sample is aspirated into a flame, which converts the sample into free atoms in their ground state. A light beam from a hollow cathode lamp specific to the element of interest (in this case, lead) is passed through the flame, and the amount of light absorbed is proportional to the concentration of the element.

While FAAS is simple and widely used, its sensitivity is often insufficient for the trace levels of lead typically found in environmental samples. rdd.edu.iqasianpubs.org The detection limits for lead are generally in the µg/mL (ppm) range. nih.gov To overcome this limitation, preconcentration steps are frequently required. rdd.edu.iq One common approach is liquid-liquid extraction, where lead is chelated to form a complex, such as with dithizone, and then extracted into a small volume of an organic solvent like carbon tetrachloride or methyl isobutyl ketone (MIBK). nih.govrdd.edu.iq This process can significantly enhance the sensitivity, allowing for determination at lower concentrations. rdd.edu.iq Another enhancement technique is the use of atom traps, such as a slotted quartz tube (SQT), which can increase the residence time of the analyte atoms in the light path, improving sensitivity by hundreds of folds. nih.gov

Table 1: FAAS Performance for Lead Determination with Preconcentration

| Technique | Analyte | Preconcentration Method | Enhancement Factor | Detection Limit | Reference |

|---|---|---|---|---|---|

| FAAS | Lead (Pb) | Liquid-liquid extraction (Dithizone/CCl₄) | - | 0.4 µg/L | researchgate.net |

| SQT-AT-FAAS | Lead (Pb) | Slotted Quartz Tube Atom Trap | 574-fold | ng/mL level | nih.gov |

| Ta-coated-SQT-AT-FAAS | Lead (Pb) | Tantalum-coated SQT Atom Trap | 1650-fold | ng/mL level | nih.gov |

This table summarizes the enhancement in sensitivity for lead determination using FAAS coupled with different preconcentration and atom trapping techniques.

Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is an exceptionally sensitive and selective technique for the determination of arsenic and other hydride-forming elements. wiley.com This method is crucial for the speciation of arsenic, allowing for the differentiation of arsenite (As(III)), the form present in lead hydrogen arsenite, from other species like arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.gov

The process involves the chemical reduction of arsenic species in an acidic solution using a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to their volatile hydrides (e.g., arsine, AsH₃). nih.gov A carrier gas then transports these volatile hydrides to a heated quartz cell (atomizer) in the light path of the AAS instrument, where they are decomposed into free atoms for measurement. wiley.com

By carefully controlling the reaction conditions, such as the pH (acid concentration) and the use of pre-reducing agents (like L-cysteine or potassium iodide), different arsenic species can be selectively determined. nih.govscienceasia.org For instance, As(III) can be selectively reduced to arsine in a specific pH range, while total inorganic arsenic (As(III) + As(V)) can be determined after a pre-reduction step that converts As(V) to As(III). scienceasia.org The As(V) concentration is then calculated by difference. nih.gov This selectivity makes HG-AAS a powerful tool for assessing the specific risks associated with the arsenite component of the target compound. The technique can achieve very low detection limits, often in the sub-µg/L (ppb) range. nih.govnih.gov

Table 2: Conditions for Arsenic Speciation by HG-AAS

| Arsenic Species | Acid (HCl) | Reducing Agent (NaBH₄) | Pre-reducing Agent (L-cysteine) | Detection Limit (µg/L) | Reference |

|---|---|---|---|---|---|

| As(III) | 4-6 M | 0.05% | Absent | 0.6 | nih.gov |

| DMA | 1.0 M | 0.3-0.6% | 4.0% | 0.5 | nih.gov |

| MMA | 4.0 M | 0.03% | 0.4% | 1.8 | nih.gov |

| Total Arsenic | 0.01 M | 2% | 5% | 1.1 | nih.gov |

This table outlines the optimized chemical conditions for the selective determination of different arsenic species using HG-AAS.

Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite (B72142) Furnace AAS (GFAAS), offers significantly higher sensitivity than FAAS for the determination of both lead and arsenic. researchgate.net Detection limits for ETAAS are typically in the µg/L (ppb) or even sub-ppb range, making it ideal for trace and ultra-trace analysis in environmental samples. researchgate.netnih.gov

In ETAAS, a small, discrete volume of the sample is injected into a graphite tube. The tube is then heated in a programmed sequence of steps to dry the sample, pyrolyze (ash) the matrix, and finally atomize the analyte at a high temperature (up to 2700°C). scispace.com The high concentration of atoms held within the confined space of the graphite tube for a few seconds results in its superior sensitivity. researchgate.net

The use of chemical modifiers, such as palladium nitrate (B79036) or a combination of cerium(IV) and iodide, is often essential in ETAAS. researchgate.netpsu.edu Modifiers stabilize the analyte during the pyrolysis step, allowing for higher ashing temperatures to remove interfering matrix components without losing the analyte, and facilitate efficient atomization. psu.edu For complex matrices like naphtha or biological tissues, ETAAS provides a robust method for direct determination with minimal sample pretreatment. nih.govresearchgate.net

Table 3: ETAAS Performance for Arsenic and Lead Determination

| Analyte | Matrix | Modifier | Detection Limit | Reference |

|---|---|---|---|---|

| Arsenic (As) | Kidney Tissue | Palladium | 0.5 µg/L (in digest) | nih.gov |

| Lead (Pb) | Kidney Tissue | Palladium | 1.1 µg/L (in digest) | nih.gov |

| Arsenic (As) | Naphtha | Pd(NO₃)₂ | 0.5 µg/L | scispace.com |

| Arsenic (As) | Water/Digests | Ce(IV)/Iodide | - | psu.edu |

This table shows examples of ETAAS applications for trace lead and arsenic analysis, highlighting the matrices, modifiers, and detection limits achieved.

Chemical Extraction and Sequential Fractionation Methodologies

To understand the environmental behavior, mobility, and bioavailability of lead hydrogen arsenite in solid matrices like soil and sediment, it is necessary to determine how the lead and arsenic are bound to the solid phase. Chemical extraction procedures are designed for this purpose. These methods use a series of reagents of increasing strength to selectively dissolve different geochemical fractions of the sample. nih.gov

Single extraction procedures, using reagents like ethylenediaminetetraacetic acid (EDTA), acetic acid, or phosphate (B84403) solutions, are often used to estimate the potentially mobile or bioavailable fractions of metals. uctm.edunih.gov For example, EDTA is used to extract the mobilizable fraction of arsenic, while phosphate solutions can extract arsenic species by competing for adsorption sites, minimizing the transformation between As(III) and As(V). uctm.edunih.gov

Sequential extraction methods (SEMs) provide more detailed information by partitioning the elements into several operationally defined fractions. nih.govepa.gov Classic schemes, such as the one developed by Tessier et al. (1979), separate metals into fractions like:

F1: Exchangeable: Loosely bound to the soil/sediment particles.

F2: Bound to Carbonates: Released under acidic conditions.

F3: Bound to Iron and Manganese Oxides: Released under reducing conditions.

F4: Bound to Organic Matter: Released under oxidizing conditions.

F5: Residual: Bound within the crystal lattice of minerals. epa.gov

These fractionation schemes are invaluable for assessing the potential risk of contaminant release under changing environmental conditions (e.g., changes in pH or redox potential). mdpi.com However, it is crucial to recognize that these fractions are operationally defined by the specific procedure and reagents used, and redistribution of species during the extraction process can occur. epa.gov Modified procedures have been developed to improve selectivity and recovery, especially for complex analytes like arsenic. researchgate.net For instance, some methods use specific extractants to target amorphous iron and aluminum oxides or crystalline oxides to better characterize arsenic associations. researchgate.net

Table 4: A Modified Sequential Extraction Scheme for Arsenic Fractionation

| Fraction No. | Geochemical Fraction | Extractant |

|---|---|---|

| G1 | Loosely adsorbed As | (NH₄)₂SO₄ |

| G2 | Strongly adsorbed As | (NH₄)H₂PO₄ |

| G3 | Arsenic bound to carbonates | CH₃COOH |

| G4 | As coprecipitated with Fe, Al, Mn oxyhydroxides | Ammonium oxalate (B1200264) buffer |

| G5 | As associated with As oxides and silicate (B1173343) clays | HCl |

| G6 | As coprecipitated with pyrite (B73398) and amorphous orpiment | HNO₃ |

| G7 | As associated with organic matter and recalcitrant sulfides | H₂O₂ |

| G8 | Residual As | Acid Digestion (HF-HClO₄-HNO₃) |

Source: Adapted from Keon et al. researchgate.net This table presents an example of a detailed sequential extraction procedure designed to fractionate arsenic in sediments, providing insights into its binding mechanisms.

Environmental Remediation and Immobilization Strategies

Geochemical Stabilization and Immobilization Techniques

Geochemical stabilization aims to transform lead and arsenic into less soluble and, therefore, less bioavailable forms. This is often achieved through the application of chemical amendments that promote the formation of stable mineral phases.

Inorganic amendments are widely used to immobilize lead and arsenic in contaminated soils.

Phosphate (B84403): The application of phosphate is a common strategy for lead immobilization. It promotes the formation of highly stable lead phosphate minerals, such as chloropyromorphite (Pb₅(PO₄)₃Cl), which has very low solubility. nih.govauburn.edu Studies have shown that increasing phosphate amendment rates generally leads to a decrease in the extractability of lead. nih.gov However, the effectiveness can be influenced by the soil type and the specific lead compounds present. nih.gov While effective for lead, the addition of phosphate can sometimes increase the mobility of arsenic by competing for sorption sites on soil particles. frontiersin.orgresearchgate.net

Metal Oxides: Iron-based metal oxides are frequently used for the remediation of arsenic-contaminated soils. biochartoday.comjte.edu.vn Materials like iron (hydr)oxides, magnetite (Fe₃O₄), and manganese-doped iron oxide (MnFe₂O₄) have shown high adsorption capacities for both arsenite (As(III)) and arsenate (As(V)). biochartoday.comjte.edu.vnroyalsocietypublishing.org The mechanism primarily involves the formation of inner-sphere surface complexes on the oxide surfaces. jte.edu.vn The presence of iron oxides can also aid in the simultaneous removal of lead, which can be adsorbed onto the oxide surfaces through electrostatic and physical adsorption. mdpi.com Magnesium oxide (MgO) has also been investigated and found to be effective in removing aqueous lead and arsenic, with its performance enhanced in higher seawater concentrations. nih.gov

The table below summarizes the effectiveness of various inorganic amendments.

| Amendment | Target Contaminant(s) | Mechanism | Key Findings | Citations |

| Phosphate (e.g., KH₂PO₄) | Lead (Pb) | Formation of insoluble lead phosphate minerals (e.g., chloropyromorphite) | Decreases lead extractability. nih.gov May increase arsenic mobility due to competitive desorption. frontiersin.orgresearchgate.net | nih.govauburn.edufrontiersin.orgresearchgate.net |

| Iron Oxides (e.g., FeOOH, Fe₃O₄) | Arsenic (As), Lead (Pb) | Adsorption, surface complexation, precipitation | High adsorption capacity for As(III) and As(V). biochartoday.comjte.edu.vnroyalsocietypublishing.org Can simultaneously adsorb Pb. mdpi.com | biochartoday.comjte.edu.vnroyalsocietypublishing.orgmdpi.com |

| Manganese-Doped Iron Oxide (MnFe₂O₄) | Lead (Pb), Arsenic (As) | Adsorption | High adsorption capacities for Pb²⁺, As³⁺, and As⁵⁺. royalsocietypublishing.org | royalsocietypublishing.org |

| Magnesium Oxide (MgO) | Lead (Pb), Arsenic (As) | Adsorption, precipitation | Effective for both Pb and As removal, especially in saline conditions. nih.gov | nih.gov |

| Iron-Manganese Modified Biochar | Lead (Pb), Cadmium (Cd), Arsenic (As) | Adsorption, precipitation | Achieved simultaneous immobilization efficiencies of 57% for Pb, 51% for Cd, and 35% for As after 90 days. frontiersin.org | frontiersin.org |

The formation of stable mineral phases is a key process in the long-term immobilization of lead and arsenic. Jarosite-group minerals, with the general formula DG₃(TO₄)₂(OH,H₂O)₆, can incorporate a variety of elements, including lead and arsenic, into their crystal structures. mdpi.com

The formation of Pb-As-jarosite is a significant mechanism for the attenuation of both lead and arsenic in acidic environments, such as those found in mine waste. mdpi.comwww.csiro.auresearchgate.net Research has shown a synergistic effect where the incorporation of arsenate into the jarosite structure is enhanced by the presence of lead, and vice versa. rsc.org This process effectively sequesters these toxic elements within a stable mineral lattice. mdpi.com However, the stability of jarosite is dependent on environmental conditions; changes in pH or redox potential can lead to its dissolution and the potential release of the sequestered contaminants. www.csiro.au Under certain conditions, jarosite can be transformed into more stable minerals like goethite or hematite (B75146), which can offer a more permanent solution for contaminant management. www.csiro.au

The mobility and speciation of lead and arsenic are highly dependent on the pH and redox potential (Eh) of the soil and water. frontiersin.org

pH Adjustment: Increasing the soil pH, for example through the application of lime, can decrease the mobility of lead by promoting its precipitation as lead hydroxide (B78521) at a pH higher than 6. frontiersin.orgbiochartoday.com Conversely, increasing pH can increase the mobility of arsenate, which exists as an anion, due to increased negative charge on mineral surfaces leading to weaker binding. frontiersin.orgbiochartoday.com

Redox Manipulation: The oxidation state of arsenic significantly influences its toxicity and mobility. Arsenite (As(III)) is generally more mobile and toxic than arsenate (As(V)). biochartoday.comresearchgate.net Redox manipulation aims to alter the oxidation state of contaminants to a less mobile form. epa.gov Oxidizing agents can be used to convert As(III) to As(V), which is more readily adsorbed by iron oxides. researchgate.net Reducing conditions, on the other hand, can immobilize some contaminants like chromium but may increase the mobility of arsenic by reducing As(V) to As(III) and dissolving iron and manganese oxides that may have adsorbed arsenic. frontiersin.org

The following table outlines the effects of pH and redox changes on lead and arsenic mobility.

| Condition | Effect on Lead (Pb) | Effect on Arsenic (As) | Citations |

| Increasing pH | Decreased mobility (precipitation as hydroxides) | Increased mobility (desorption from mineral surfaces) | frontiersin.orgbiochartoday.com |

| Decreasing pH | Increased mobility | Generally decreased mobility (stronger adsorption to positively charged surfaces) | frontiersin.org |

| Oxidizing Conditions | Generally less mobile | As(V) is dominant, more strongly adsorbed to iron oxides | biochartoday.comresearchgate.net |

| Reducing Conditions | Can be mobilized | As(III) is dominant, more mobile and toxic. Dissolution of Fe/Mn oxides can release adsorbed As. | frontiersin.orgbiochartoday.com |

Physical Remediation Technologies (e.g., Soil Washing, Excavation Considerations)

Physical remediation methods involve the physical removal or separation of contaminants from the soil.

Soil Washing: This ex-situ technique uses a washing solution to extract contaminants from excavated soil. epa.govtecnoscientifica.com The process separates the heavily contaminated fine particles (silt and clay) from the cleaner, coarser sand and gravel fractions. epa.gov Various washing agents can be used, including inorganic acids (like nitric acid and hydrochloric acid), alkalis (like sodium hydroxide), and chelating agents. frontiersin.org While acids can be effective in removing lead, alkalis like sodium hydroxide have shown better performance for arsenic removal. frontiersin.org However, the use of strong acids and alkalis can damage the soil structure and properties. frontiersin.orgmdpi.com

Excavation: The direct excavation and removal of contaminated soil to a secure landfill is a common, albeit often expensive, remediation strategy. cwu.edu This approach is generally considered when the contamination is highly concentrated and poses a significant risk. epa.gov For widespread, lower-level contamination, complete removal may be cost-prohibitive. cwu.edu In such cases, excavation might be limited to a certain depth, often followed by backfilling with clean soil. epa.govepa.gov The decision to excavate considers factors like the depth and extent of contamination, the associated health risks, and the cost. cwu.eduitrcweb.org

Phytoremediation and Bioremediation Principles (excluding direct biological impact studies focusing on toxicity)

Phytoremediation and bioremediation are more environmentally friendly approaches that utilize biological processes to remediate contaminated sites.

Phytoremediation: This technique uses plants to remove, degrade, or stabilize contaminants. mdpi.comnih.gov Key phytoremediation processes applicable to lead and arsenic include:

Phytoextraction: Plants absorb contaminants from the soil through their roots and accumulate them in their harvestable tissues (shoots and leaves). mdpi.comnih.gov

Phytostabilization: Plants are used to immobilize contaminants in the soil, reducing their mobility and bioavailability. mdpi.comnih.gov This is achieved through adsorption onto roots, precipitation within the root zone, and reducing soil erosion. nih.gov

The effectiveness of phytoremediation can be enhanced by using soil amendments that increase the bioavailability of the target metals to the plants. scirp.org

Bioremediation: This approach utilizes microorganisms like bacteria and fungi to detoxify contaminants. researchgate.netmdpi.com Microorganisms can immobilize lead and arsenic through several mechanisms:

Biosorption: Contaminants bind to the surface of microbial cells. mdpi.com

Bioaccumulation: Contaminants are taken up into the microbial cells. mdpi.com

Biotransformation: Microbes can alter the chemical form of the contaminants, potentially reducing their toxicity and mobility. mdpi.com

Biomineralization: Microorganisms can promote the precipitation of metals as insoluble minerals. mdpi.com

Bioaugmentation (adding specific microbes) and biostimulation (adding nutrients to encourage native microbial activity) are common strategies to enhance bioremediation. mdpi.com

Theoretical and Computational Modeling of Lead Ii Hydrogen Arsenate Systems

Adsorption Modeling and Surface Complexation Theories

The mobility and bioavailability of lead and arsenite are significantly controlled by adsorption processes onto solid surfaces. Adsorption modeling and surface complexation theories are critical tools for quantifying these interactions.

Adsorption Isotherm Models: The equilibrium of lead and arsenite adsorption is often described using isotherm models such as the Langmuir, Freundlich, and Dubinin-Radushkevich (DR) models. nih.gov

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.com Studies have shown that the Langmuir model can be well-suited for describing the adsorption of both Pb(II) and As(III) on various adsorbents, indicating a chemisorption mechanism. mdpi.comresearchgate.net

The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces and does not assume a monolayer. researchgate.netpjoes.com In some cases, the Freundlich model has provided a better fit for experimental data regarding lead and arsenic adsorption than the Langmuir model. researchgate.netpjoes.com

The Dual Mode (DM) model has been used for composite adsorbents, suggesting heterogeneous adsorption sites with different affinities for arsenic and lead. nih.gov

The pseudo-second-order kinetic model is often found to effectively describe the adsorption kinetics of Pb(II) and As(III), suggesting that chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate, is the rate-controlling step. mdpi.comresearchgate.netpjoes.com

Surface Complexation Theories: Surface complexation models (SCMs) provide a more mechanistic description of adsorption by considering the formation of chemical complexes between ions in solution and functional groups on a mineral surface. researchgate.netacs.org These models are crucial for predicting adsorption behavior under a range of geochemical conditions, such as varying pH. acs.org

The adsorption of arsenite, an oxyanion, is highly dependent on pH. clu-in.org On surfaces like ferric oxides, arsenite adsorption typically peaks at a pH of approximately 7. researchgate.net SCMs can predict how changes in pH will affect the surface charge of minerals, thereby influencing the adsorption of charged species like Pb²⁺ cations and arsenite anions. acs.org For instance, enhanced adsorption of arsenite anions can occur at acidic pH where surfaces have a positive charge. acs.org The mechanism often involves ligand exchange, where arsenite species replace hydroxyl groups on the adsorbent surface, forming inner-sphere complexes. escholarship.org

Table 1: Adsorption Isotherm Model Parameters for Lead and Arsenic This table presents a generalized representation of data found in adsorption studies. Actual values are specific to the adsorbent material, pH, temperature, and other experimental conditions.

| Adsorbate | Isotherm Model | Key Parameter | Typical Finding/Interpretation | Reference |

|---|---|---|---|---|

| Pb(II) | Langmuir | qmax (mg/g) | Indicates maximum monolayer adsorption capacity. | mdpi.comresearchgate.net |

| As(III) | Langmuir | R2 | High R2 values (e.g., >0.99) suggest a good fit for monolayer adsorption. | mdpi.com |

| Pb(II) | Freundlich | n | Value of n > 1 indicates favorable adsorption. | researchgate.netpjoes.com |

| As(III) | Freundlich | KF ((mg/g)(L/mg)1/n) | Indicates adsorption capacity. | pjoes.com |

| Pb(II) & As(III) | Pseudo-Second-Order | k2 (g/mg·min) | Describes the rate of adsorption; a good fit suggests chemisorption is rate-limiting. | researchgate.netpjoes.com |

Geochemical Transport Models (e.g., PHREEQC)

Geochemical transport models are powerful tools for simulating the movement and chemical reactions of contaminants like lead and arsenite in subsurface environments. escholarship.org PHREEQC, a public domain geochemical package from the United States Geological Survey, is widely used for these purposes. nih.govusgs.gov

These models can simulate complex processes including:

Speciation: Determining the distribution of aqueous species, such as the different forms of dissolved arsenite and lead complexes. researchgate.netraccefyn.co

Precipitation/Dissolution: Predicting the conditions under which minerals like lead arsenite might precipitate or dissolve. nih.gov Precipitation is often a dominant mechanism controlling the solubility of lead. nih.gov

Adsorption/Desorption: Incorporating surface complexation models to simulate the partitioning of lead and arsenite between the aqueous phase and solid mineral surfaces. nih.gov

Redox Reactions: Modeling changes in the oxidation state of arsenic (e.g., from arsenite As(III) to arsenate As(V)), which significantly affects its mobility and toxicity. epri.com

PHREEQC can be coupled with transport codes like PHT3D to simulate the reactive transport of contaminants through porous media, such as soil and aquifers. nih.gov These coupled models are superior to simpler Kd-based models because they can account for complex geochemical conditions, including changes in speciation and competition among solutes for adsorption sites. epri.com Successful modeling requires a detailed understanding of the site's hydrogeology and geochemistry, including the identification of the key mineral phases that control contaminant behavior. epri.comnmt.edu For example, simulations have shown that model fits for arsenic sorption are superior when iron oxide surfaces are defined as ferrihydrite rather than goethite. nmt.edu

Molecular Dynamics and Density Functional Theory (DFT) Studies on Reaction Mechanisms

At the atomic level, Molecular Dynamics (MD) and Density Functional Theory (DFT) provide fundamental insights into the reaction mechanisms governing the behavior of lead arsenite systems.

Molecular Dynamics (MD) Simulations: MD simulations allow for the visualization and analysis of the dynamic behavior and adsorption mechanisms of ions at the molecular scale. tandfonline.com For example, MD has been employed to study the adsorption of As(III) ions onto various surfaces, revealing details about the structural properties and interactions within the simulated system. tandfonline.com These simulations can help understand the stability and binding of arsenic species to adsorbent functional groups, providing a molecular basis for the observations made in macroscopic experiments. tandfonline.comacs.org

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical method used to investigate the electronic structure of molecules, which can elucidate reaction pathways and bonding mechanisms. acs.orgroyalsocietypublishing.org DFT calculations have been instrumental in understanding arsenic's interactions with various functional groups and mineral surfaces.

Key findings from DFT studies include:

Adsorption Mechanisms: DFT can confirm the geometry of surface complexes, such as whether arsenite binds to a mineral surface in a monodentate or bidentate fashion. mdpi.commdpi.com Studies on arsenate adsorption on alumina (B75360) surfaces have shown a preference for a bidentate binuclear configuration. mdpi.com

Reaction Energetics: Calculations can determine the energy barriers for different reactions, providing insights into their likelihood. acs.org For instance, DFT calculations of the energy barriers for various arsenicals reacting with thiol, alcohol, and amine functional groups showed that the reaction with thiol is the most energetically favorable, supporting the paradigm that arsenic-thiol adhesion is a primary mechanism of toxicity. acs.org

Surface Reactivity: DFT helps in understanding how factors like surface charge, hydration, and the specific crystalline face of a mineral influence adsorption energies and geometries. mdpi.com

These computational methods are crucial for refining the parameters used in larger-scale models, like SCMs and geochemical transport models, by providing a more robust, physically-based description of the underlying chemical processes. mdpi.com

Table 2: Selected Findings from DFT Studies on Arsenic Interactions

| System Studied | DFT Method/Focus | Key Finding | Reference |

|---|---|---|---|

| Arsenicals + Thiol/Alcohol/Amine | Energy Barrier Calculation | Reaction with thiol has the lowest energy barrier, suggesting it's a primary toxicity pathway. | acs.org |

| Arsenite on Ferric Hydroxides | Comparison of DFT methods | Used to evaluate the accuracy of different DFT functional for studying chemisorption. | mdpi.com |

| Arsenate on Alumina Surfaces | Surface Complex Geometry | Bidentate binuclear (BB) configuration is energetically more favorable than monodentate. | mdpi.com |